molecular formula C18H14N4O3 B4890252 N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide

N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide

Cat. No.: B4890252
M. Wt: 334.3 g/mol
InChI Key: SFONLNAEZCMMKU-UDWIEESQSA-N
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Description

N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a nitrophenyl group, and an ethylideneamino linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide typically involves the condensation of 3-nitrobenzaldehyde with quinoline-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-nitrophenyl)ethylideneamino]quinoline-2-carboxamide
  • N-[(E)-1-(2-nitrophenyl)ethylideneamino]quinoline-2-carboxamide
  • N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-4-carboxamide

Uniqueness

N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide is unique due to its specific substitution pattern and the presence of the nitrophenyl group at the 3-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-1-(3-nitrophenyl)ethylideneamino]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-12(14-6-4-7-15(11-14)22(24)25)20-21-18(23)17-10-9-13-5-2-3-8-16(13)19-17/h2-11H,1H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFONLNAEZCMMKU-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=NC2=CC=CC=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=NC2=CC=CC=C2C=C1)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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